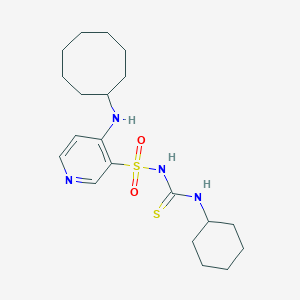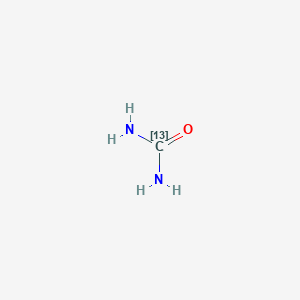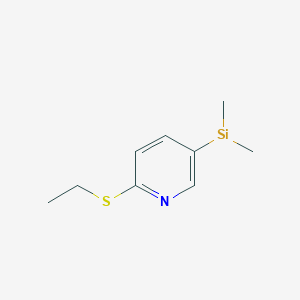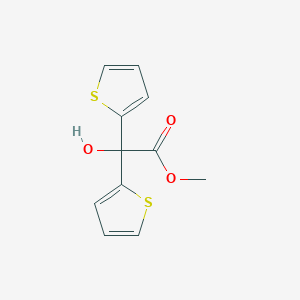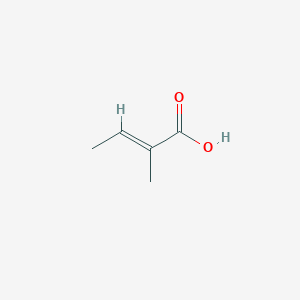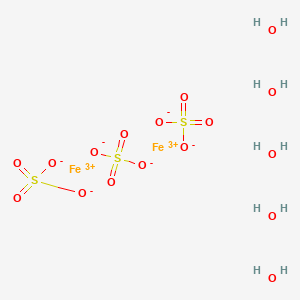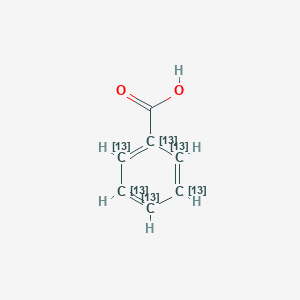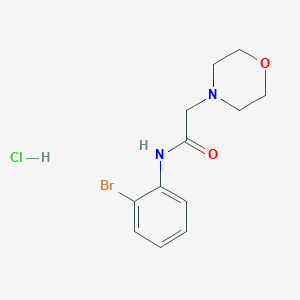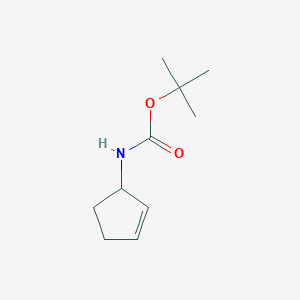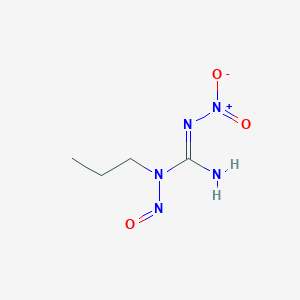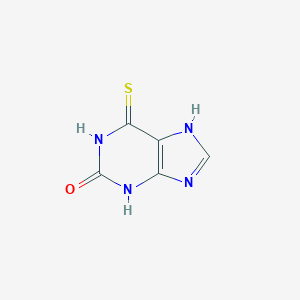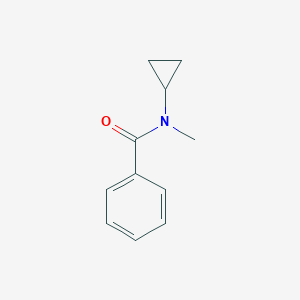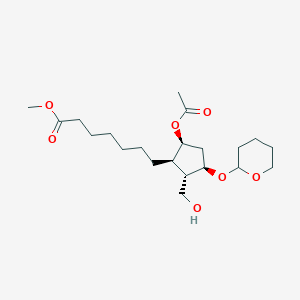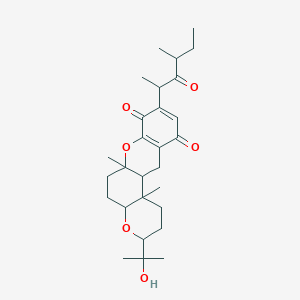
14-Epicochlioquinone B
Overview
Description
14-Epicochlioquinone B is a natural product that belongs to the class of naphthoquinones. It is found in the roots of the medicinal plant Euclea natalensis, which is native to Africa. 14-Epicochlioquinone B has been found to possess various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
1. Platelet Aggregation Inhibition and Cytotoxic Activities
14-Epicochlioquinone B, isolated from cultures of Neobulgaria pura, demonstrates significant inhibition of human and bovine platelet aggregation stimulated by various inducers. This compound does not affect the aggregation of platelets but also exhibits cytotoxic and antimicrobial activities, indicating its potential in therapeutic applications for conditions involving platelet aggregation and for its antimicrobial properties (Lorenzen et al., 1994).
2. Role in Ubiquinone Binding Protein Identification
Arylazido-1-[14C]-β-alanine ubiquinone derivative, used for identifying the ubiquinone binding protein in ubiquinol-cytochrome c reductase, is significant for understanding the binding dynamics of ubiquinones in biological systems. This knowledge can be applied in research focusing on mitochondrial functions and disorders (Yu & Yu, 1980).
3. Biosynthesis of Ubiquinol-Cytochrome c Reductase Complex
Research involving the nuclear gene coding for the imported 14-kDa subunit of ubiquinol-cytochrome c reductase, which is essential for mitochondrial function, can offer insights into the role of similar compounds like 14-Epicochlioquinone B in mitochondrial biochemistry and genetics (de Haan et al., 1984).
4. Mitophagy and Oxidative Stress Pathways
14-Epicochlioquinone B, with its potential impact on mitochondrial processes, may contribute to studies on oxidative stress and neuronal death, particularly in conditions like subarachnoid hemorrhage. Understanding its role in mitophagy and related pathways can be valuable in developing treatments for oxidative stress-related neuronal damage (Zhang et al., 2019).
5. High-Throughput Biosensor Applications
The Epic® system, a high-throughput label-free optical biosensor, is used for biochemical interrogation of phosphor-specific interactions, such as those involving 14-Epicochlioquinone B. This has implications in diagnostics and biomarker discovery, particularly in the context of endogenous receptors and viral infection characterization (Wu et al., 2009).
properties
IUPAC Name |
3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPNSKLZWVYKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60935627 | |
| Record name | 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Epicochlioquinone B | |
CAS RN |
157183-69-2 | |
| Record name | 14-Epicochlioquinone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157183692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxypropan-2-yl)-6a,12b-dimethyl-9-(4-methyl-3-oxohexan-2-yl)-1,2,3,4a,5,6,6a,12,12a,12b-decahydropyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60935627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



